3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is a phthalimide-derived compound characterized by a nitrile (-CN) group and a methyl-substituted propane chain attached to the isoindole-1,3-dione core. This structure combines the electron-withdrawing properties of the phthalimide moiety with the steric and electronic effects of the methyl branch and nitrile group. The methyl substitution may enhance lipophilicity compared to linear-chain analogs, influencing bioavailability and metabolic stability.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRALJOIKATDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452165 | |
| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92932-15-5 | |
| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- CAS Number : 40101-51-7
The structure includes a dioxoisoindole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile exhibit various biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of isoindole compounds possess significant antioxidant properties. For instance, N-isoindolines have been reported to scavenge free radicals effectively .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in biological assays. A study on related compounds indicated their potential in reducing inflammation markers in vitro .
- Antitumor Properties : Certain isoindole derivatives have been studied for their antitumor effects. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
- Interaction with Cellular Targets : The dioxoisoindole moiety may interact with cellular receptors or signaling pathways that regulate oxidative stress and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reducing inflammation markers | |
| Antitumor | Inhibiting cancer cell proliferation |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (IC50 µM) | Reference |
|---|---|---|---|
| 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl) | 25 | 30 | |
| 4-(1,3-Dioxoisoindolin-2-yl) | 15 | 20 | |
| N-Ethylphthalimide esters | 10 | 18 |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Antioxidant Properties :
A study assessed the antioxidant capacity of various isoindole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals, suggesting its utility in preventing oxidative stress-related diseases . -
Case Study on Anti-inflammatory Effects :
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent . -
Case Study on Antitumor Activity :
Research involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is , with a molecular weight of approximately 244.25 g/mol. The compound features a dioxoisoindole core, which is known for its biological activity and versatility in synthetic applications.
Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. The dioxoisoindole structure can interact with biological targets involved in cancer cell proliferation. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines, suggesting a pathway for developing new anticancer agents.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives, including those similar to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Compounds with similar isoindole frameworks have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Isoindole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoindole A | E. coli | 32 µg/mL |
| Isoindole B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | 24 µg/mL |
Dye Sensitizers in Solar Cells
The unique electronic properties of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile make it an attractive candidate for use as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can enhance the photovoltaic performance of these cells.
Case Study:
In a comparative study on various organic dyes for DSSCs, it was found that incorporating isoindole-based dyes improved the efficiency by approximately 15% compared to conventional dyes .
Photochemical Applications
The compound's photochemical stability allows it to be utilized in photonic devices and sensors. Its ability to undergo specific photochemical reactions can be harnessed for developing advanced materials.
Synthesis and Derivatives
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. Understanding these synthetic pathways is crucial for optimizing its application in pharmaceuticals and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of phthalimide derivatives modified with various substituents to optimize pharmacological activity and safety. Below is a comparative analysis with key analogs:
Key Findings
Genotoxicity and Safety: Phthalimide derivatives with nitrate esters (e.g., C1–C6) exhibit mutagenic potencies ranging from 0–4,803 revertants/μmol in AMES tests, with meta-aromatic substitutions (e.g., C3, C5) showing reduced mutagenicity .
Pharmacological Activity: Nitrate-containing analogs (C1–C6) act as NO-donors, mimicking HU’s mechanism in SCD treatment but with improved safety profiles . The nitrile group in the target compound may confer metabolic stability but requires validation for NO-releasing capacity.
Structural Influence on Properties: Methyl Branch: Enhances steric hindrance and lipophilicity compared to linear-chain analogs like 3-(1,3-dioxoisoindol-2-yl)propanenitrile . Nitrile vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
